molecular formula C15H10N2O3 B1300153 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid CAS No. 94242-54-3

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid

Cat. No.: B1300153
CAS No.: 94242-54-3
M. Wt: 266.25 g/mol
InChI Key: GTGLPZFNBPATOL-UHFFFAOYSA-N
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Description

4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid is a heterocyclic compound that features a quinazolinone core structure Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Future Directions

The future directions for “4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” and related compounds could involve further molecular modification to improve their drug nominee potency . Given their wide range of biological activities, quinazolinone derivatives continue to be a topic of interest for the medicinal chemistry community .

Biochemical Analysis

Biochemical Properties

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis . The compound binds to these proteins, inhibiting their activity and leading to antibacterial effects. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of penicillin-binding proteins by binding to their active sites . This inhibition disrupts bacterial cell wall synthesis, leading to cell death. Additionally, this compound can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes. Additionally, this compound may influence the activity of cofactors and other molecules involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of this compound is critical for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes heating anthranilic acid with triethyl orthoacetate to form an intermediate, which is then reacted with substituted anilines or amines under reflux conditions in glacial acetic acid . This method is efficient and yields the desired quinazolinone derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the benzoic acid moiety.

    Quinazolinone: A broader class of compounds that includes various derivatives with different substituents on the quinazoline core.

Uniqueness: 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid is unique due to the presence of both the quinazolinone core and the benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-oxoquinazolin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12-3-1-2-4-13(12)16-9-17(14)11-7-5-10(6-8-11)15(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGLPZFNBPATOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351302
Record name 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-54-3
Record name 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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